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Compound of Interest

Compound Name:
(2R)-morpholine-2-carboxamide

hydrochloride

CAS No.: 1841087-83-9

Cat. No.: B6203223

Get Quote

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Compound: (2R)-Morpholine-2-carboxamide hydrochloride (CAS: 1841087-83-9)

Introduction & Strategic Rationale
(2R)-Morpholine-2-carboxamide hydrochloride is a highly versatile chiral building block

utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Its

structural motif is a critical component in the development of prokineticin receptor

antagonists[1], somatostatin receptor 4 (SSTR4) agonists[2], and LRRK2 kinase inhibitors

targeting neurodegenerative diseases[3].

Maintaining the absolute stereochemistry at the C2 position during the transformation from the

carboxylic acid to the primary amide is paramount. This protocol outlines a robust, high-

yielding, and stereochemically secure two-step synthesis starting from (R)-4-Boc-morpholine-2-

carboxylic acid, utilizing optimized coupling and deprotection methodologies.
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As a self-validating system, every reagent in this protocol is selected based on kinetic efficiency

and the preservation of chiral integrity:

HATU over EDC/HOBt: The amidation of the C2-carboxylic acid is prone to epimerization if

the activated ester intermediate is long-lived. We utilize HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide

hexafluorophosphate) because it generates a highly reactive HOAt ester. This drives the

amidation kinetics faster than the competing enolization pathway, preserving the (R)-

configuration[4].

Ammonium Chloride (NH₄Cl) as the Amine Source: Rather than using hazardous and

difficult-to-quantify ammonia gas, NH₄Cl is employed as a stable, bench-friendly solid. When

neutralized in situ with a sterically hindered base like DIPEA, it provides a controlled, steady

release of ammonia[5].

Anhydrous HCl in Dioxane over TFA: Cleaving the Boc protecting group with Trifluoroacetic

acid (TFA) yields a trifluoroacetate salt, which is often highly hygroscopic and can interfere

with downstream transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig aminations)

due to the nucleophilicity of the counterion. Utilizing 4M HCl in dioxane directly precipitates

the product as a stable, crystalline, and easy-to-handle hydrochloride salt[4].
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(R)-4-Boc-morpholine-2-carboxylic acid
(CAS: 884512-77-0)

Activation
HATU, DIPEA, DMF, 0 °C

 Step 1a

Amidation
NH₄Cl, RT, 4-12 h

 Step 1b

tert-Butyl (2R)-2-carbamoylmorpholine
-4-carboxylate

 Aqueous Workup

Boc Deprotection
4M HCl in Dioxane, DCM, RT, 2 h

 Step 2

(2R)-Morpholine-2-carboxamide HCl
(CAS: 1841087-83-9)

 Precipitation & Trituration

Click to download full resolution via product page

Workflow for the synthesis of (2R)-morpholine-2-carboxamide hydrochloride.
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Step-by-Step Experimental Protocol
Phase 1: Synthesis of tert-Butyl (2R)-2-
carbamoylmorpholine-4-carboxylate

Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Flush the

system with inert gas (N₂ or Argon).

Dissolution: Dissolve (R)-4-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous N,N-

Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

Activation: Cool the solution to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine

(DIPEA) (4.0 eq) followed by HATU (1.2 eq) in one portion. Stir the reaction mixture at 0 °C

for 15–20 minutes to ensure complete formation of the active HOAt ester.

Amidation: Add Ammonium chloride (NH₄Cl) (3.0 eq) to the activated mixture. Remove the

ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 to 12 hours.

Monitor the reaction completion via LC-MS or TLC (staining with ninhydrin).

Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 volumes). Wash

the organic layer sequentially with:

Saturated aqueous NaHCO₃ (2 × 5 vols) to remove acidic byproducts.

Distilled water (3 × 5 vols) to remove residual DMF.

Saturated aqueous NaCl (brine) (1 × 5 vols).

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to afford the intermediate as a white/off-white solid. Note: The crude

product is typically of sufficient purity (>95%) to proceed directly to Phase 2.

Phase 2: Boc Deprotection & Salt Formation
Dissolution: Dissolve the intermediate from Phase 1 (1.0 eq) in anhydrous Dichloromethane

(DCM) to a concentration of 0.5 M.
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Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (10.0 eq) dropwise to

control the evolution of CO₂ and isobutylene gases.

Reaction: Remove the ice bath and stir the mixture at RT for 2 hours. A white precipitate

should begin to form as the deprotected hydrochloride salt is insoluble in DCM/Dioxane

mixtures.

Isolation: Concentrate the suspension under reduced pressure to remove DCM and excess

HCl.

Trituration: Suspend the crude solid in cold Diethyl Ether or EtOAc (5 vols). Stir for 15

minutes, then filter the suspension through a sintered glass funnel. Wash the filter cake with

additional cold solvent.

Drying: Dry the resulting solid under high vacuum at 40 °C for 4 hours to yield (2R)-
morpholine-2-carboxamide hydrochloride as a highly pure, free-flowing white powder.

Quantitative Data & Stoichiometry
Table 1: Reaction Parameters & Stoichiometry (10 mmol Scale)
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Reagent /
Material

MW ( g/mol ) Equivalents Amount Role

(R)-4-Boc-

morpholine-2-

carboxylic acid

231.25 1.0 2.31 g Starting Material

HATU 380.23 1.2 4.56 g
Coupling

Reagent

NH₄Cl 53.49 3.0 1.60 g Amine Source

DIPEA 129.24 4.0 6.97 mL Base

Anhydrous DMF N/A N/A 50.0 mL
Solvent (Phase

1)

4M HCl in

Dioxane
36.46 (HCl) 10.0 25.0 mL

Deprotection

Reagent

Anhydrous DCM N/A N/A 20.0 mL
Solvent (Phase

2)

Analytical Characterization Profile
To validate the success of the synthesis, the final product should be analyzed against the

following expected parameters:

Table 2: Expected Analytical Specifications
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Parameter Specification / Expected Value

Appearance White to off-white crystalline solid

LC-MS (ESI+)
[M+H]⁺ m/z calculated for C₅H₁₁N₂O₂⁺: 131.08;

Found: ~131.1

¹H NMR (400 MHz, D₂O)

δ 4.35 (dd, J = 10.5, 3.2 Hz, 1H), 4.10 (m, 1H),

3.85 (m, 1H), 3.45 (m, 1H), 3.30 (m, 1H), 3.15

(m, 2H). (Amide and amine protons exchange

with D₂O)

Chiral Purity (ee%) > 98% ee (Determined via Chiral HPLC)

Yield 85 – 92% (Over two steps)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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